REACTION_CXSMILES
|
Cl[C:2]([S:4]Cl)=[O:3].[F:6][C:7]1[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=1[C:9]([NH2:11])=[O:10]>C1(C)C=CC=CC=1>[F:6][C:7]1[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=1[C:9]1[O:10][C:2](=[O:3])[S:4][N:11]=1
|
Name
|
|
Quantity
|
11.24 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)SCl
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)N)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred for approximately 1 h at 80° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is formed with evolution of gas),
|
Type
|
TEMPERATURE
|
Details
|
heated to about 98° C.
|
Type
|
STIRRING
|
Details
|
stirred at 98° C. for 5 h
|
Duration
|
5 h
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to remove the toluene and excess chlorocarbonyl sulfenyl chloride
|
Type
|
DISSOLUTION
|
Details
|
The resultant pot residue is redissolved in toluene
|
Type
|
WASH
|
Details
|
washed sequentially with water, 5% sodium bicarbonate and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a residue
|
Type
|
CUSTOM
|
Details
|
This residue is recrystallized from petroleum ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)C1=NSC(O1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.2 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |